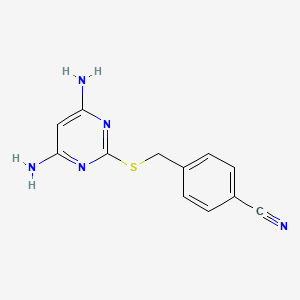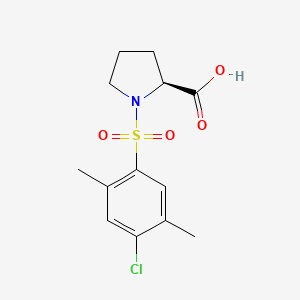
1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C11H7I2NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle, and is characterized by the presence of two iodine atoms at the 3 and 4 positions of the pyrrole ring.
Métodos De Preparación
The synthesis of 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione typically involves the iodination of 1-benzyl-1H-pyrrole-2,5-dione. One common method includes the reaction of 1-benzyl-1H-pyrrole-2,5-dione with iodine in the presence of an oxidizing agent such as sodium iodate or potassium iodate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis is often sufficient for research purposes. The reaction conditions must be carefully controlled to ensure the selective iodination at the 3 and 4 positions without over-iodination or side reactions.
Análisis De Reacciones Químicas
1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically require the presence of a base and are carried out in polar aprotic solvents.
Reduction Reactions: The compound can be reduced to form 1-benzyl-3,4-dihydro-1H-pyrrole-2,5-dione using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized derivatives, depending on the oxidizing agent used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions with amines can yield 1-benzyl-3,4-diamino-1H-pyrrole-2,5-dione .
Aplicaciones Científicas De Investigación
1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione is not fully understood, but it is believed to involve the interaction with cellular proteins and enzymes. The iodine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can disrupt cellular processes and lead to the observed biological effects .
Comparación Con Compuestos Similares
1-Benzyl-3,4-diiodo-1H-pyrrole-2,5-dione can be compared with other halogenated pyrrole derivatives, such as:
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione: This compound has bromine atoms instead of iodine. It exhibits similar reactivity but may have different biological activities due to the different halogen atoms.
1-Benzyl-3,4-dichloro-1H-pyrrole-2,5-dione: This derivative has chlorine atoms and is less reactive than the diiodo compound.
1-Benzyl-3,4-difluoro-1H-pyrrole-2,5-dione: The presence of fluorine atoms makes this compound more stable and less reactive compared to the diiodo derivative.
The uniqueness of this compound lies in its high reactivity due to the presence of iodine atoms, making it a valuable compound for various chemical transformations and biological studies.
Propiedades
Fórmula molecular |
C11H7I2NO2 |
|---|---|
Peso molecular |
438.99 g/mol |
Nombre IUPAC |
1-benzyl-3,4-diiodopyrrole-2,5-dione |
InChI |
InChI=1S/C11H7I2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
DQXUPUWFYJCVRU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


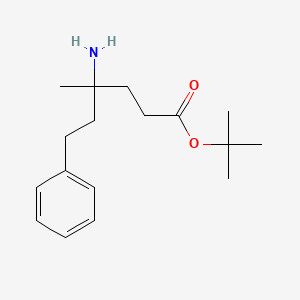
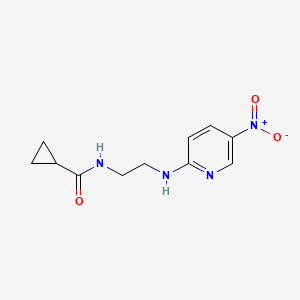
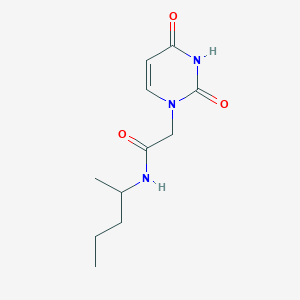
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)
![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)

